REACTION_CXSMILES
|
[C:1]1([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7](=[O:12])[C:8]([F:11])([F:10])[F:9].O1CCCC1.B>C1COCC1.Cl>[C:1]1([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH:7]([OH:12])[C:8]([F:10])([F:11])[F:9] |f:1.2|
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
C1(=C(C=CC=C1)C(C(F)(F)F)=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1.B
|
Name
|
S-2-methyl-CBS-oxazaborolidine
|
Quantity
|
0.24 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature over night
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The product was purified by SiO2 chromatography (hexane/ethyl acetate=100/0 to 3/1)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=C(C=CC=C1)C(C(F)(F)F)O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 290 mg | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 95.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |